Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine
Description
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-2-15-6-7-3-8(10(12,13)14)5-9(11)4-7/h3-5,15H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWERHUNRPLFFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination between 3-fluoro-5-(trifluoromethyl)benzaldehyde and ethylamine forms the target amine via imine intermediate reduction.
Procedure (Adapted from )
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Imine Formation :
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Mix 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv) with ethylamine (1.2 equiv) in methanol at 25°C for 2 h.
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Catalyst : B(C₆F₅)₃ (1 mol%) enhances imine formation in wet solvents.
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Reduction :
Key Advantages
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Water Tolerance : B(C₆F₅)₃ resists deactivation by moisture, enabling use of non-anhydrous solvents.
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Chemoselectivity : Minimizes over-reduction of the trifluoromethyl group.
Nucleophilic Substitution of 3-Fluoro-5-(Trifluoromethyl)Benzyl Halide
Reaction Overview
Benzyl halide intermediates react with ethylamine under basic conditions to form the target amine.
Procedure (Adapted from )
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Halide Synthesis :
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Alkylation :
Key Challenges
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Competing Elimination : Elevated temperatures may promote dehydrohalogenation.
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Purification : Requires chromatography to remove unreacted benzyl halide.
Transition-Metal-Catalyzed Coupling
Buchwald-Hartwig Amination (Adapted from )
Palladium-catalyzed coupling of aryl halides with ethylamine enables direct C–N bond formation.
Procedure
Limitations
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Cost : Palladium catalysts increase synthesis expense.
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Side Products : Competing diarylation observed with excess amine.
Comparative Analysis of Methods
Critical Considerations
Precursor Synthesis
Scalability
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Reductive Amination : Best for large-scale synthesis due to minimal byproducts.
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Catalytic Methods : Pd recycling protocols (e.g., nanoparticle immobilization) improve cost-efficiency.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Target Compound
- Substituents : 3-fluoro, 5-CF₃.
- Impact : The meta-fluorine and CF₃ groups create a polarized aromatic system, influencing electronic distribution and steric bulk. This configuration may enhance binding to hydrophobic protein pockets .
Analog 1 : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine
- Substituents : 3-CF₃ on phenyl, fused benzimidazole-pyridine-imidazole core.
Analog 2 : {1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine
- Substituents: 5-fluoro, 3-fluorophenoxy.
Amine Group Variations
Target Compound
- Amine : Ethylamine (-CH₂NHCH₂CH₃).
- Impact : The ethyl group balances lipophilicity and steric demands, favoring moderate membrane permeability.
Analog 3 : 2-(4-Bromo-3-methylphenyl)ethylamine
- Amine : Methylamine (-CH₂NHCH₃).
Analog 4 : Bicyclo[1.1.1]pentan-1-amine hydrochloride
- Amine : Rigid bicyclic amine.
- Impact : Conformational rigidity may enhance binding affinity but limit synthetic scalability.
Physicochemical Properties
⁺logP values estimated using fragment-based methods (e.g., CF₃ contributes +1.0, F contributes +0.14).
Biological Activity
Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is an organic compound notable for its significant biological activity, driven primarily by its structural characteristics, including the presence of a trifluoromethyl group and a fluorinated phenyl ring. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁F₄N
- Molecular Weight : 221.19 g/mol
- CAS Number : 1509434-04-1
The compound features an ethyl group attached to a phenyl ring that is substituted with both a fluorine atom and a trifluoromethyl group (-CF₃). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively and interact with intracellular targets. This interaction can modulate various biological pathways, influencing processes like proliferation and apoptosis in cancer cells.
Biological Activity
This compound exhibits several biological activities:
- Enzyme Modulation : The compound can modulate enzymatic activities that are critical in cellular pathways, potentially influencing cancer cell behavior.
- Receptor Interaction : It has been shown to interact with various receptors involved in critical cellular processes, leading to potential therapeutic effects against diseases such as cancer and metabolic disorders .
Applications in Pharmaceuticals
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and oncological pathways. Its unique structure allows it to serve as a scaffold for developing new drugs with enhanced efficacy and stability.
Agrochemical Applications
The compound is also employed in the development of herbicides and pesticides. Its ability to disrupt specific biological pathways in pests makes it valuable for agricultural applications, contributing to more effective pest management strategies.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)aniline | Contains a trifluoromethyl group; used in dyes | More polar due to amino group |
| 4-Trifluoromethylphenylmethanol | Alcohol functional group; less reactive | Alcoholic nature allows for different reactivity |
| 2-Fluoro-5-(trifluoromethyl)aniline | Similar fluorination pattern; used in pharmaceuticals | Different substitution pattern affects reactivity |
This compound is unique due to its specific combination of functional groups and their arrangement, which significantly influences its chemical behavior and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that similar compounds can effectively modulate receptor activity, leading to promising therapeutic effects against malignancies.
- Inflammatory Disorders : Preliminary data suggest that this compound may exhibit anti-inflammatory properties through its action on cytokine pathways.
Q & A
Q. What are the recommended synthetic routes for Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine?
The compound can be synthesized via reductive amination using 3-fluoro-5-(trifluoromethyl)benzaldehyde and ethylamine in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 3-fluoro-5-(trifluoromethyl)benzyl chloride) with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) is effective . For sterically hindered substrates, CDI-mediated coupling (1,1'-carbonyldiimidazole) can improve yields by activating intermediates .
| Method | Reagents/Conditions | Yield Range |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, rt, 16h | 60-75% |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 50-65% |
| CDI-Mediated Coupling | THF, rt, 3h activation + 16h reaction | 70-85% |
Q. How should researchers characterize this compound?
Key techniques include:
- ¹⁹F NMR : To confirm the presence of CF₃ and fluorine substituents (δ ≈ -60 ppm for CF₃; δ ≈ -110 ppm for aromatic F) .
- ¹H/¹³C NMR : Aromatic protons appear as complex splitting patterns (δ 6.8-7.5 ppm), while the ethylamine CH₂ groups resonate at δ 2.5-3.5 ppm .
- HPLC-MS : For purity assessment (e.g., C18 column, acetonitrile/water gradient) and molecular ion detection (expected [M+H]⁺ = 278.1) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (F, CF₃) influence the compound’s reactivity in nucleophilic reactions?
The meta-fluoro and CF₃ groups reduce electron density on the benzyl ring, making it less reactive toward electrophilic substitution but enhancing stability in acidic/oxidizing conditions. This electronic effect necessitates harsher conditions for reactions like nitration or sulfonation. For example, nitration may require fuming HNO₃/H₂SO₄ at 100°C . Computational studies (DFT) suggest the CF₃ group increases the compound’s lipophilicity (logP ≈ 3.2), impacting solubility in aqueous systems .
Q. What impurities arise during synthesis, and how can they be mitigated?
Common byproducts include:
- Unreacted benzyl halide : Removed via silica gel chromatography (hexane/EtOAc).
- Oxidation products (e.g., nitro derivatives) : Minimized by inert atmosphere (N₂/Ar) during synthesis .
- Di-alkylated amines : Controlled by stoichiometric excess of ethylamine (1.5–2 eq) . Impurity profiling via HPLC with UV/ELSD detection (e.g., 5% acetic acid in mobile phase) is critical for pharmaceutical-grade synthesis .
Q. How can reaction conditions be optimized for industrial-scale production?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination efficiency (TOF ≈ 200 h⁻¹ at 50 psi H₂) .
- Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity and eases recycling .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time (e.g., 4h vs. 16h batch) and improving yield consistency (±2%) .
Q. What computational tools predict the compound’s interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to enzymes like monoamine oxidases (MAOs), leveraging the CF₃ group’s hydrophobic interactions .
- MD Simulations (GROMACS) : Predicts stability in lipid bilayers, relevant for blood-brain barrier penetration studies .
- QSAR Models : Correlate substituent positions (e.g., F at C3 vs. C5) with IC₅₀ values for kinase inhibition .
Q. What safety protocols are essential for handling this fluorinated amine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
